molecular formula C10H20N2O3 B1437307 (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate CAS No. 1257850-88-6

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Cat. No. B1437307
M. Wt: 216.28 g/mol
InChI Key: OTGAMPLHQAGRIU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of carbamates consists of a carbamate group (-NHCOO-) which is a functional group derived from carbamic acid. The specific structure of “(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate” would depend on the specific arrangement of these groups.


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with amines . The specific reactions that “(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure . They can range from volatile liquids to crystalline solids, and their solubility in water and organic solvents can also vary.

Scientific Research Applications

Environmental Impact and Degradation

Research into synthetic phenolic antioxidants, such as (S)-tert-butyl (morpholin-3-ylmethyl)carbamate, has focused on their widespread use in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Studies have detected these compounds in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues. Their presence raises concerns about environmental pollution and human exposure through food intake, dust ingestion, and the use of personal care products. To address these issues, future studies are encouraged to investigate contamination and environmental behaviors of novel, high molecular weight synthetic phenolic antioxidants, their toxicity, and the development of alternatives with lower toxicity and migration potential (Liu & Mabury, 2020).

Antioxidant Activity

The study of antioxidants, including (S)-tert-butyl (morpholin-3-ylmethyl)carbamate, is significant due to their implications in food engineering, medicine, and pharmacy. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine antioxidant activity. These tests are based on chemical reactions and spectrophotometry, monitoring the occurrence of characteristic colors or the discoloration of solutions to be analyzed. This research is crucial for understanding the antioxidant capacity of complex samples, including those containing (S)-tert-butyl (morpholin-3-ylmethyl)carbamate (Munteanu & Apetrei, 2021).

Environmental Remediation

The decomposition of air toxics, such as methyl tert-butyl ether (MTBE), a compound related to (S)-tert-butyl (morpholin-3-ylmethyl)carbamate, by adding hydrogen in a cold plasma reactor has been studied as a means of environmental remediation. This method shows promise for decomposing and converting MTBE into less harmful substances, thereby demonstrating the potential application of similar compounds for environmental clean-up efforts (Hsieh et al., 2011).

Enzyme-less Electrochemical Sensors

Nanocomposite-based enzyme-less electrochemical sensors have been developed for the detection of carbamate and organophosphorus pesticides, demonstrating the versatility of (S)-tert-butyl (morpholin-3-ylmethyl)carbamate-related compounds in analytical applications. These sensors offer a good alternative to enzyme-based sensors and classical chromatographic methods, providing comparable sensitivity for pesticide detection. This technology could revolutionize the monitoring of environmental pollutants and food safety (Feyisa & Tadele, 2022).

Safety And Hazards

Carbamates, particularly those used as pesticides, can be toxic and pose hazards to human health and the environment . Proper handling and disposal are essential.

Future Directions

The future directions for research and development of carbamates could include the development of new compounds with improved efficacy and safety profiles, as well as the exploration of new applications in medicine and agriculture .

properties

IUPAC Name

tert-butyl N-[[(3S)-morpholin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAMPLHQAGRIU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657776
Record name tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

CAS RN

1257850-88-6
Record name tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Reactant of Route 4
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Reactant of Route 5
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.